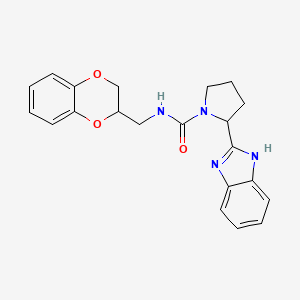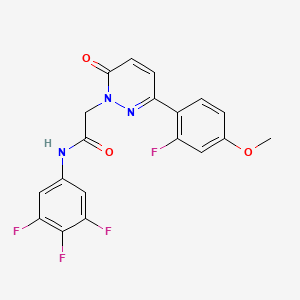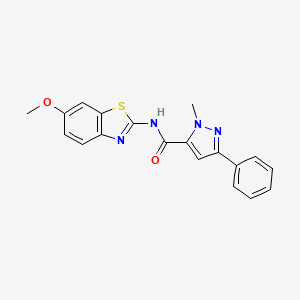
2-(1H-benzimidazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole ring, a benzodioxin moiety, and a pyrrolidinecarboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole core, followed by the introduction of the benzodioxin group and finally the attachment of the pyrrolidinecarboxamide moiety. Common reagents and conditions include:
Benzimidazole formation: Condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Benzodioxin introduction: Cyclization reactions involving catechols and epoxides.
Pyrrolidinecarboxamide attachment: Amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, often used to create derivatives with different activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Altering signaling pathways: Affecting cellular processes and functions.
類似化合物との比較
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINECARBOXAMIDE: Lacks the benzodioxin moiety.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE: Lacks the benzimidazole ring.
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-METHYL-1-PYRROLIDINECARBOXAMIDE: Lacks the benzodioxin moiety and has a methyl group instead.
Uniqueness
The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE lies in its combination of structural features, which may confer unique biological activities and chemical properties compared to its analogs.
特性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c26-21(22-12-14-13-27-18-9-3-4-10-19(18)28-14)25-11-5-8-17(25)20-23-15-6-1-2-7-16(15)24-20/h1-4,6-7,9-10,14,17H,5,8,11-13H2,(H,22,26)(H,23,24) |
InChIキー |
CFOKLRNHPMGPJO-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)NCC2COC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10985417.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}benzamide](/img/structure/B10985419.png)
![2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10985426.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B10985427.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10985434.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-beta-alanine](/img/structure/B10985440.png)


![1-{[2-(4-Chlorophenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B10985469.png)
![methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate](/img/structure/B10985482.png)
![1-Methyl-N~4~-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-YL}-1H-indole-4-carboxamide](/img/structure/B10985486.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]alaninamide](/img/structure/B10985499.png)
![3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B10985501.png)
